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Methyl-d3-propyl disulfide

Cat. No.: B1148023
CAS No.: 1335436-28-6
M. Wt: 125.27
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Description

Foundational Principles of Deuterium (B1214612) Labeling in Chemical and Biochemical Investigations

Isotopic labeling is a technique that utilizes isotopes to track the movement of an atom or a group of atoms through a reaction or a metabolic pathway. wikipedia.org Deuterium (²H or D), an isotope of hydrogen with one proton and one neutron, is a favored choice for labeling studies due to its stability and the fact that it does not emit radiation. humanjournals.com The fundamental principle behind deuterium labeling lies in the fact that the chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart. creative-proteomics.com This allows it to participate in chemical reactions and biological processes in the same manner as the original molecule. creative-proteomics.com

The primary distinction between a hydrogen atom and a deuterium atom is their mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. humanjournals.com This increased bond strength can result in a "kinetic isotope effect," where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This effect is a powerful tool for elucidating reaction mechanisms. acs.org Furthermore, the difference in mass is readily detectable by analytical techniques such as mass spectrometry, and the unique nuclear properties of deuterium are observable by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgstudymind.co.uk

Overview of Disulfide Chemistry and its Significance in Organic and Analytical Domains

Disulfide bonds (R-S-S-R') are covalent linkages formed by the oxidation of two thiol groups (-SH). wikidoc.org This bond is a key structural feature in a vast array of organic molecules and plays a critical role in the biological realm. In proteins, disulfide bridges between cysteine residues are essential for stabilizing their three-dimensional structure, which is crucial for their function. wikipedia.orgcreative-proteomics.com The formation and cleavage of disulfide bonds are redox-regulated processes, making them important in cellular signaling and response to oxidative stress. nih.gov

From an analytical perspective, the presence and location of disulfide bonds in proteins are of great interest. The reduction of disulfide bonds followed by alkylation of the resulting free thiols is a common strategy in proteomics for protein characterization. The unique chemistry of disulfides also allows for their selective cleavage and modification, which is exploited in various analytical methods. In organic synthesis, disulfide-containing compounds serve as important intermediates and building blocks for the creation of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

Strategic Importance of Methyl-d3-propyl Disulfide as a Model Deuterated Organosulfur Compound in Research

This compound, a deuterated version of methyl propyl disulfide, serves as a valuable tool in various research applications. Methyl propyl disulfide itself is a naturally occurring volatile sulfur compound found in plants like garlic and onions. medchemexpress.comfoodb.ca Its deuterated analog combines the chemical properties of a simple, asymmetric disulfide with the analytical advantages conferred by isotopic labeling.

Rationale for Deuterium Substitution in this compound

The primary reason for substituting the hydrogen atoms on the methyl group of methyl propyl disulfide with deuterium is to create an internal standard for quantitative analysis. acs.org In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a known amount of a compound added to a sample to aid in the quantification of an analyte. An ideal internal standard has chemical and physical properties very similar to the analyte but is distinguishable by the detector.

This compound co-elutes with the non-deuterated methyl propyl disulfide during chromatography, but its molecular weight is three mass units higher. This mass difference allows for its clear differentiation and quantification by the mass spectrometer, enabling precise measurement of the non-deuterated compound in complex matrices like food and environmental samples. shimadzu.co.krolitecn.gr

Broader Context of Deuterated Analogues in Methodological Development

The use of deuterated analogues extends far beyond the specific case of this compound. In pharmaceutical research, deuterium labeling is employed to improve the metabolic stability of drugs. nih.govuobaghdad.edu.iq By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles. nih.gov

Deuterated compounds are also crucial for elucidating reaction mechanisms and metabolic pathways. acs.org By tracking the position of the deuterium label in the products of a reaction, chemists can deduce the intricate steps involved in the transformation. wikipedia.org In NMR spectroscopy, deuterated solvents are routinely used to avoid interference from solvent protons in the spectra of the analyte. studymind.co.uk The development of new and efficient methods for the synthesis of deuterated compounds is an active area of research, driven by the broad utility of these labeled molecules in science. acs.orggoogle.com

Chemical Properties and Synthesis of this compound

PropertyValue
Chemical Formula C4H7D3S2
IUPAC Name 1-(trideuteriomethyldisulfanyl)propane
Molecular Weight 125.27 g/mol (approx.)
Boiling Point 69-71 °C at 43 mmHg (for non-deuterated) foodb.ca
Structure CH3CH2CH2-S-S-CD3

The synthesis of this compound can be achieved through various methods, often involving the reaction of a deuterated methylating agent with a propyl thiol derivative. One common approach involves the use of deuterated methyl iodide (CD3I) or another deuterated methyl source.

Analytical Characterization of this compound

The primary techniques for the characterization and analysis of this compound are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, often coupled with a chromatographic separation method like gas chromatography (GC).

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak that is three mass units higher than its non-deuterated counterpart, methyl propyl disulfide (which has a molecular weight of approximately 122.25 g/mol ). nist.gov The fragmentation pattern in the mass spectrum will also show characteristic shifts for fragments containing the deuterated methyl group. This distinct mass difference is the cornerstone of its use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signal corresponding to the methyl protons will be absent for this compound. The signals for the propyl group protons would remain, allowing for structural confirmation. chemicalbook.com In ²H (Deuterium) NMR spectroscopy, a signal corresponding to the deuterated methyl group would be observed, providing direct evidence of the isotopic labeling. sigmaaldrich.com

Applications in Research

The primary application of this compound is as an internal standard for the quantification of methyl propyl disulfide and related volatile sulfur compounds in various samples.

Internal Standard in Quantitative Analysis

Due to its chemical similarity and mass difference, this compound is an excellent internal standard for GC-MS or LC-MS analysis. acs.org It is added at a known concentration to a sample before processing. The ratio of the signal from the analyte (methyl propyl disulfide) to the signal from the internal standard (this compound) is then used to determine the concentration of the analyte. This method corrects for any loss of analyte during sample preparation and injection, leading to more accurate and precise results.

Use in Environmental and Food Analysis

Volatile sulfur compounds, including methyl propyl disulfide, are important components of the aroma and flavor of many foods, particularly those in the Allium genus like onions and garlic. foodb.camdpi.com They are also found in the environment from both natural and industrial sources. The accurate quantification of these compounds is crucial for food quality control and environmental monitoring. shimadzu.co.krolitecn.gr The use of this compound as an internal standard facilitates the reliable measurement of methyl propyl disulfide in complex matrices such as food extracts and environmental samples.

Properties

CAS No.

1335436-28-6

Molecular Formula

C4H7D3S2

Molecular Weight

125.27

Purity

90% min.

Synonyms

Methyl-d3-propyl disulfide

Origin of Product

United States

Applications in Advanced Analytical Chemistry and Quantitative Methodologies

Methyl-d3-propyl Disulfide as a Stable Isotope-Labeled Internal Standard (SILS) in Mass Spectrometry

The use of a SILS like this compound is considered the gold standard in quantitative mass spectrometry. An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability, thus correcting for potential errors during sample preparation and analysis. The key advantage of a stable isotope-labeled standard is that it is chemically almost identical to the analyte, ensuring it behaves similarly during extraction, derivatization, and ionization.

Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled compound to a sample before processing. The ratio of the signal from the native analyte to the signal from the labeled standard is used for quantification. This approach effectively compensates for sample loss during preparation and for variations in instrument response.

The development of a SIDA method using this compound for the quantification of methyl propyl disulfide would involve several key steps. First, the mass spectral properties of both the analyte and the internal standard are determined to select specific and sensitive ions for monitoring. For instance, in Gas Chromatography-Mass Spectrometry (GC-MS), selected ion monitoring (SIM) would be employed to monitor characteristic ions of both compounds.

Validation of the SIDA method is crucial to ensure its reliability and would be performed according to established guidelines. This process typically includes the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Illustrative Validation Data for a Hypothetical SIDA Method

ParameterResultDescription
Linearity (R²) >0.995The method demonstrates a strong linear relationship between the concentration and the instrument response over a defined range.
Accuracy (% Recovery) 88-105%Spiked samples show that the measured concentration is very close to the true concentration, indicating minimal systemic error.
Precision (%RSD) <11%Repeated measurements of the same sample yield very similar results, demonstrating low random error.
LOD 0.04 µg/LThe lowest concentration of the analyte that can be reliably detected by the instrument.
LOQ 0.15 µg/LThe lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

One of the most significant challenges in analytical chemistry is the "matrix effect," where other components in a complex sample (like food, environmental, or biological samples) interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. This can severely impact the accuracy and precision of the measurement.

By adding this compound at the earliest stage of sample preparation, it experiences the same matrix effects as the native methyl propyl disulfide. Because quantification is based on the ratio of the two compounds, any signal suppression or enhancement affects both equally, and the ratio remains constant, thus negating the matrix effect. This leads to a significant improvement in the accuracy and precision of the results, which is often not achievable with other types of internal standards.

In addition to its role in quantification, this compound can enhance the confidence in the identification of methyl propyl disulfide in a sample. In chromatographic techniques, the deuterated standard is expected to co-elute or elute very closely with its non-labeled counterpart. This predictable retention time behavior provides an additional point of confirmation for the presence of the analyte. The consistent ratio of qualifier and quantifier ions for both the analyte and the SILS across different samples further strengthens the identification.

Integration of this compound in Chromatographic Systems

This compound is designed for use with chromatographic systems coupled to mass spectrometers. The choice between gas or liquid chromatography depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Given that methyl propyl disulfide is a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for its analysis. In a typical GC-MS method, this compound would be added to the sample, and the volatile components would be extracted, often using techniques like headspace solid-phase microextraction (HS-SPME).

The GC column separates the components of the mixture before they enter the mass spectrometer. A key advantage of using a deuterated standard like this compound in GC-MS is that its chromatographic behavior is nearly identical to the native compound, though a slight shift in retention time can sometimes be observed due to the isotope effect. The mass spectrometer then detects and quantifies the specific ions selected for both the analyte and the standard.

Typical GC-MS Parameters for Volatile Disulfide Analysis

ParameterSettingPurpose
GC Column DB-5ms or similar non-polar columnProvides separation of volatile organic compounds based on their boiling points and polarity.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Oven Program Temperature gradient (e.g., 40°C to 250°C)Optimizes the separation of a wide range of volatile compounds.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only the specific m/z values of the target compounds.

While GC-MS is common for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for a broader range of compounds, including those that may require derivatization for GC analysis. For less volatile disulfide compounds or for analyses in complex aqueous matrices, LC-MS can be the preferred method.

In an LC-MS/MS analysis, this compound would co-elute with methyl propyl disulfide from the LC column and then be detected by the mass spectrometer. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides an exceptionally high degree of selectivity and sensitivity, virtually eliminating background interference. The principles of SIDA apply equally in LC-MS, with the deuterated standard compensating for matrix effects and variations in ionization efficiency in the electrospray source.

Role in Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

The strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H), into molecular structures provides a powerful tool for modern analytical techniques. This compound, a deuterated isotopologue of methyl propyl disulfide, serves as a valuable compound in advanced Nuclear Magnetic Resonance (NMR) spectroscopic studies. Its utility stems from the unique nuclear properties of deuterium compared to protium (B1232500) (¹H), which can be exploited to gain deeper insights into molecular behavior and structure. sigmaaldrich.commedchemexpress.com Deuterium NMR (²H NMR) is particularly advantageous for studying highly deuterated compounds where the corresponding residual proton signals in ¹H NMR are too weak for reliable analysis. sigmaaldrich.com

Deuterium as a Probe for Elucidating Molecular Transformations and Dynamics

Deuterium NMR spectroscopy is an exceptional method for investigating the details of molecular motion in various states of matter. cdnsciencepub.comsfasu.edu The interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient is highly sensitive to the orientation and dynamics of the C-D bond. This sensitivity allows researchers to probe dynamic processes such as molecular reorientations, conformational changes, and intermolecular interactions. cdnsciencepub.comnumberanalytics.com

Dynamic processes that occur at rates comparable to the deuterium quadrupolar coupling constant (in the range of 10³ to 10⁸ Hz) can be studied through the analysis of the deuterium NMR spectral lineshape. cdnsciencepub.com As the rate of motion changes, the observed spectrum undergoes characteristic changes. For motions slower than this range, a rigid-lattice spectrum is observed. As the motion increases into the intermediate exchange regime, the spectrum broadens and becomes complex. For fast motions, a new, motionally-averaged spectrum appears. sfasu.edu

For dynamic processes occurring at rates faster than 10⁸ Hz, lineshapes become independent of the exchange rate. In this regime, the analysis of spin-lattice relaxation times (T1) as a function of temperature provides crucial information for discriminating among the types and rates of motion. cdnsciencepub.com Measurements of T1 values can indicate the degree of molecular association and mobility. nih.gov By selectively labeling the methyl group in this compound, researchers can specifically monitor the dynamics of this terminal group, such as its rotational freedom, and how it is affected by changes in its environment, including solvent interactions or transformations into other chemical species.

Table 1: Relationship Between Molecular Motion and Deuterium NMR Lineshape This table illustrates how the rate of molecular motion influences the observed deuterium NMR spectrum for a deuterated site undergoing a hypothetical two-site exchange.

Motional Regime Exchange Rate (k) Description of Spectral Lineshape
Slow Exchangek << ΔνThe spectrum shows two distinct peaks, corresponding to the two static environments of the deuterium nucleus.
Intermediate Exchangek ≈ ΔνThe two peaks broaden and begin to merge, resulting in a complex and often featureless lineshape.
Fast Exchangek >> ΔνThe spectrum collapses into a single, sharp peak at a frequency that is the weighted average of the two original sites.
Where Δν is the frequency separation between the two sites in the absence of exchange.

Utility in Structural Elucidation of Related Sulfur Compounds

The use of isotopically labeled compounds is a cornerstone of quantitative analysis and structural verification in chemistry. acs.org this compound serves as an excellent internal standard and reference compound for the structural elucidation of other disulfides and related sulfur-containing molecules. medchemexpress.com

A fundamental principle exploited in this application is that the chemical shifts of a specific nucleus in a molecule and its deuterium isotopomer are nearly identical in ¹H and ²H NMR, respectively, with only minor isotope effects observed. sigmaaldrich.com This similarity allows for the straightforward extrapolation of spectral interpretations from one to the other. sigmaaldrich.com

In complex mixtures containing multiple sulfur compounds, such as those found in natural products like garlic or onions, the ¹H NMR spectrum can be crowded with overlapping signals, making unambiguous assignment difficult. medchemexpress.comscience.gov By adding a known quantity of this compound to the sample, its non-deuterated counterpart, Methyl propyl disulfide, can be easily identified and quantified. The deuterated methyl group will not produce a significant signal in the ¹H NMR spectrum, simplifying that region. Conversely, in the ²H NMR spectrum, only the this compound will produce a strong, sharp signal at a predictable chemical shift, confirming its presence and allowing it to be distinguished from all other non-deuterated species. sigmaaldrich.com This technique is invaluable for verifying structures and identifying impurities in complex matrices. sigmaaldrich.com

Table 2: Hypothetical NMR Data for Structural Elucidation of a Sulfur Compound Mixture This table demonstrates how this compound can be used to identify its non-deuterated analogue in a hypothetical mixture using ¹H and ²H NMR spectroscopy.

Compound Relevant Group Expected ¹H NMR Chemical Shift (ppm) Expected ²H NMR Chemical Shift (ppm) Analysis
Dimethyl disulfide-SS-CH₃~2.40Not ApplicableSignal present in ¹H NMR.
Dipropyl disulfide-S-CH₂-CH₂-CH₃~2.70 (triplet)Not ApplicableSignal present in ¹H NMR.
Methyl propyl disulfide-SS-CH₃~2.40Not ApplicableSignal overlaps with Dimethyl disulfide in ¹H NMR, causing ambiguity.
This compound -SS-CD₃ Not Applicable (or very low intensity residual peak) ~2.40 A clear signal in ²H NMR confirms the presence of the methyl propyl disulfide scaffold.
The presence of a signal at ~2.40 ppm in the ²H NMR spectrum allows for the unambiguous confirmation of the methyl propyl disulfide structure within the complex mixture.

Mechanistic Investigations Utilizing Methyl D3 Propyl Disulfide

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The use of methyl-d3-propyl disulfide, where the methyl group's hydrogen atoms are replaced by deuterium, is a strategic choice for probing reactions involving this part of the molecule. The change in mass upon replacing protium (B1232500) (¹H) with deuterium (²H) is the most significant among all stable isotopes, leading to pronounced and measurable kinetic isotope effects. baranlab.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.eduresearchgate.net For reactions involving this compound, a primary KIE would be expected if a C-H bond on the methyl group is cleaved during the slowest step. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, thus requiring more energy to be broken. princeton.edu This results in a slower reaction rate for the deuterated compound, leading to a kH/kD ratio significantly greater than 1. The magnitude of the primary KIE can provide information about the transition state of the C-H bond cleavage. A highly symmetrical transition state, where the hydrogen is equally shared between the donor and acceptor, typically exhibits a maximal KIE.

Illustrative Data on Primary KIEs

Reaction TypeSubstratekH/kD at 25°CImplication for this compound
Hydrogen AbstractionToluene7.9A similar large KIE would suggest C-H bond cleavage from the methyl group is rate-determining.
E2 Elimination2-phenylethyl bromide7.1If the methyl group were involved in an elimination reaction, a large KIE would be expected.
Enzymatic OxidationEthylbenzene>30In a hypothetical enzymatic reaction, a very large KIE could indicate quantum tunneling of the hydrogen atom. nih.gov

This table presents illustrative data from known reactions to demonstrate the principles of primary kinetic isotope effects that would be applicable to studies involving this compound.

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs are further classified based on the location of the isotopic substitution relative to the reaction center.

For this compound, a secondary KIE could be observed in reactions where the chemistry occurs at the disulfide bond or the propyl group. The magnitude and direction of the secondary KIE can provide valuable information about changes in hybridization and steric environment at the carbon atom bearing the deuterium atoms during the reaction.

Normal Secondary KIE (kH/kD > 1): This is typically observed when the hybridization of the carbon atom changes from sp³ to sp². The out-of-plane bending vibrations of the C-H(D) bonds are less restricted in the sp²-hybridized transition state, leading to a smaller difference in zero-point energy between the C-H and C-D bonds compared to the ground state.

Inverse Secondary KIE (kH/kD < 1): This is often seen when the hybridization changes from sp² to sp³, or when there is increased steric crowding at the reaction center in the transition state.

Hypothetical Secondary KIE Data for Reactions of this compound

Reaction at Sulfur CenterHybridization Change at Methyl CarbonExpected kH/kDMechanistic Insight
Nucleophilic attack on sulfursp³ → sp³~1.0Little change in the environment of the methyl group.
Formation of a sulfonium ionsp³ → sp³ (with increased steric hindrance)< 1.0 (Inverse)Increased crowding around the methyl group in the transition state.
Adjacent radical formationsp³ → sp²-like (hyperconjugation)> 1.0 (Normal)Stabilization of the transition state through hyperconjugation involving the C-D bonds.

This table provides hypothetical examples of how secondary KIEs could be used to elucidate the reaction pathways of this compound.

The determination of the rate-limiting step is a fundamental aspect of mechanistic studies. nih.gov The observation of a significant primary kinetic isotope effect (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. baranlab.orgresearchgate.net Conversely, the absence of a primary KIE (kH/kD ≈ 1) suggests that C-H bond cleavage occurs in a fast step either before or after the rate-determining step.

Elucidation of Degradation and Transformation Pathways of Organosulfur Compounds

Organosulfur compounds can undergo a variety of degradation and transformation reactions, which can be initiated by heat, light, or chemical reagents. Isotopic labeling is a valuable technique for tracing the pathways of these complex reactions.

The thermal decomposition of dialkyl disulfides can proceed through several mechanisms, including homolytic cleavage of the S-S or C-S bonds, or concerted elimination reactions. In the case of this compound, the analysis of the product distribution and the kinetic isotope effects associated with their formation can help to distinguish between these pathways.

For example, the initial step in the thermal degradation of many disulfides is the homolytic cleavage of the relatively weak S-S bond to form two thiyl radicals. Subsequent reactions of these radicals can lead to a variety of products. If C-H bond cleavage from the methyl group is involved in a subsequent rate-limiting step, a primary KIE would be observed in the formation of the corresponding products.

A study on the thermal degradation of diphenyl disulfide in the presence of poly(methyl methacrylate) showed the formation of various products arising from both the disulfide and the polymer, indicating complex radical interactions. marquette.edu A similar approach with this compound could help to elucidate the role of the methyl group in such degradation processes.

The disulfide bond is a key functional group in many biological and chemical systems and is susceptible to both oxidation and reduction.

Oxidative Cleavage: Oxidation of disulfides can lead to a range of products, including thiosulfinates, thiosulfonates, and ultimately sulfonic acids. The mechanism of these oxidations can be investigated using isotopically labeled compounds. For example, if the oxidation involves the participation of an adjacent C-H bond, as in a Pummerer-type rearrangement, a significant KIE would be expected with this compound.

Reductive Cleavage: The reduction of disulfide bonds to thiols is a fundamental reaction in biochemistry and organic synthesis. This process typically proceeds via nucleophilic attack on one of the sulfur atoms. While this reaction does not directly involve the C-H bonds of the methyl group, a small secondary KIE might be observed if the steric or electronic environment of the methyl group is altered in the transition state.

Role of Disulfide/Thiol Redox Switches in Chemical Processes

Disulfide bonds are significant not only for the structural stabilization of proteins but also as central components in vital thiol-disulfide exchange reactions. These reactions are fundamental to signal transduction, the protection of thiol groups, and the regulation of redox homeostasis. nih.govresearchgate.net The mechanism involves the reversible formation and reduction of disulfide bonds, which effectively functions as a switch, altering the conformational and functional states of molecules. nih.govresearchgate.net This dynamic process is a cornerstone of cellular reduction and oxidation (redox) processes. nih.govresearchgate.net

These redox-sensitive molecular switches operate through a dynamic thiol-disulfide mechanism, cycling between different functional states. nih.gov In biological systems, this thiol-disulfide exchange involves a thiolate group (-S⁻) attacking a sulfur atom in a disulfide bond (-S-S-). wikipedia.org This action breaks the original disulfide bond and forms a new one, releasing the other sulfur atom as a new thiolate. wikipedia.org This process is integral to protein folding, stability, and function. acs.org The reversible nature of this switch allows proteins to respond to changes in the cellular redox environment. researchgate.net While many proteins may lose function upon non-specific oxidation, others utilize site-specific thiol oxidation as a regulatory "on-off" switch for their activity. mdpi.com

Table 1: Key Aspects of Thiol/Disulfide Redox Switches

FeatureDescriptionBiological Significance
Mechanism Reversible thiol-disulfide exchange reaction where a thiolate attacks a disulfide bond.Regulates protein structure and function in response to redox changes. researchgate.net
Function Acts as a molecular "switch" by changing the conformational state of proteins. nih.govresearchgate.netCentral to signal transduction, redox homeostasis, and protein folding. nih.govresearchgate.netacs.org
Regulation Facilitated by enzymes and low-molecular-weight thiols.Protects cells against oxidative injury and maintains redox equilibrium. researchgate.net
Cellular Impact Influences diverse pathways, including gene expression and metabolic control. wikipedia.orgImbalanced levels of oxidants can lead to non-native disulfide bonds, affecting protein structure and stability. mdpi.com

Mechanistic Studies of Non-Clinical Biological Interactions (In Vitro Context)

The formation, reduction, and isomerization of disulfide bonds in biological systems are not spontaneous events but are catalyzed by specific enzymes. Thiol-disulfide oxidoreductases, which belong to the thioredoxin superfamily, are a primary class of enzymes that manage these reactions. nih.gov These enzymes often utilize a CXXC active-site motif to facilitate the exchange of disulfide bonds with their target substrate proteins. nih.gov

In vitro studies are crucial for elucidating the specific roles and substrate preferences of these enzymes. For instance, DsbA is known as a principal disulfide oxidant in the bacterial periplasm, catalyzing the formation of disulfide bonds in a wide range of proteins. umich.edu Conversely, enzymes like DsbC function primarily as disulfide isomerases, correcting non-native disulfide bonds formed during protein folding. umich.edu Research has shown that DsbC can directly interact with and catalyze the refolding of proteins like RNase I in vitro. umich.edu Another key enzyme, Ero1p, found in the endoplasmic reticulum, generates disulfide bonds de novo by transferring electrons from dithiols to an electron acceptor. nih.gov Studies on recombinant Ero1p have revealed that it can use molecular oxygen, yielding hydrogen peroxide, or other acceptors to regenerate its oxidized state, highlighting its mechanistic flexibility. nih.gov

The substrate specificity of these enzymes is a key area of investigation. For example, while DsbA can oxidize a broad range of eukaryotic proteins in vitro, DsbC and another isomerase, DsbG, exhibit more limited or distinct substrate specificities in vivo. umich.edu Understanding these specificities is essential for mapping the complex network of oxidative protein folding.

Table 2: Examples of Enzymes Involved in Disulfide Metabolism

EnzymePrimary FunctionCellular LocationIn Vitro Findings
DsbA Disulfide Bond Formation (Oxidant)Bacterial PeriplasmCatalyzes disulfide bond formation in numerous proteins, including PhoA. umich.edu
DsbC Disulfide Bond IsomerizationBacterial PeriplasmDirectly interacts with and refolds RNase I; functions as an isomerase. umich.edu
Ero1p De novo Disulfide Bond GenerationEndoplasmic ReticulumCan use molecular oxygen or other molecules as electron acceptors. nih.gov
Thioredoxins (Trx) Disulfide ReductionCytosol, MitochondriaAccelerate thiol-disulfide exchange reactions via a highly nucleophilic attacking thiol. researchgate.net
Glutaredoxins (Grx) Disulfide ReductionCytosol, MitochondriaReduce substrates via mono- and dithiol mechanisms, utilizing a glutathione binding site. researchgate.net

Isotopically labeled compounds, such as this compound, are invaluable tools for tracing metabolic pathways in experimental systems. The incorporation of heavy isotopes like deuterium (²H or D) allows researchers to distinguish the labeled molecule and its subsequent metabolites from their endogenous, unlabeled counterparts. medchemexpress.com This technique is foundational for quantitation and metabolic profiling during drug development and mechanistic studies. medchemexpress.com

In the context of this compound, the deuterium-labeled methyl group serves as a stable isotopic tracer. When introduced into an in vitro experimental system (e.g., cell cultures, tissue homogenates), the fate of the molecule can be monitored using analytical techniques like mass spectrometry. Researchers can precisely track the cleavage of the disulfide bond and identify the resulting metabolic products containing the "d3-methyl" tag.

This approach helps to elucidate the cellular mechanisms that lead to disulfide reduction. nih.gov For example, tracer studies can help determine which enzymatic systems are responsible for the metabolism of a specific disulfide. Recent research has linked metabolic shifts, such as an increase in the pentose phosphate pathway (PPP), to an increased risk of disulfide reduction in monoclonal antibodies produced in CHO cells. nih.gov By using a labeled disulfide, one could directly probe how such metabolic states influence its transformation, tracking the transfer of the methyl-d3 group and the fate of the sulfur atoms. This provides a clear picture of the metabolic transformations without the interference of background molecules.

Table 3: Principles of Isotopic Tracer Studies with this compound

StepDescriptionAnalytical MethodInformation Gained
Introduction This compound is introduced into an in vitro biological system.N/AInitiation of the metabolic experiment.
Metabolism Cellular enzymes and redox agents (e.g., glutathione) interact with the disulfide, cleaving the S-S bond.N/AThe molecule undergoes metabolic transformation.
Detection Samples are analyzed over time to detect the parent compound and its metabolites.Mass Spectrometry (MS), NMR SpectroscopyIdentification of molecules containing the deuterium label.
Pathway Mapping The identified metabolites are used to construct the metabolic pathway.N/AElucidation of the specific biochemical reactions the disulfide undergoes.

Computational Chemistry and Theoretical Modeling Applied to Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and model chemical reactions. It is particularly useful for analyzing reaction mechanisms, including those involving disulfide bonds. DFT calculations can predict the S-S bond dissociation energies (BDEs) of disulfides, which is crucial for understanding their reactivity. semanticscholar.org The strength of the S-S bond is heavily influenced by the electronic effects of its substituent groups. semanticscholar.orgresearchgate.net

For a molecule like this compound, DFT can be employed to:

Characterize Reaction Networks: By probing the potential energy surface, DFT can identify minimum energy pathways for reactions, such as the thiol-disulfide exchange or oxidation by radicals. conicet.gov.arnih.gov

Identify Intermediates and Transition States: The theory allows for the calculation of the structures and energies of transient species, including transition states, providing a detailed step-by-step view of the reaction mechanism. nih.gov

Predict Thermodynamic and Kinetic Feasibility: DFT calculations can determine the Gibbs free energies and energy barriers of proposed reaction pathways, helping to elucidate which reactions are most likely to occur under specific conditions. conicet.gov.arnih.gov

A study on allyl methyl disulfide, a related compound, used DFT to analyze its oxidation mechanism by the hydroxyl radical. The calculations identified three potential reaction pathways and their corresponding transition states, ultimately determining the most kinetically favorable reaction. conicet.gov.ar Similar analyses for this compound would provide fundamental insights into its chemical behavior and interaction with biological molecules.

Table 4: Application of DFT in Analyzing Disulfide Reaction Pathways

DFT CalculationPurposeExample Insight for this compound
Geometry Optimization Determines the most stable 3D structure and bond lengths/angles.Predicts the precise S-S bond length (~2.05 Å). researchgate.net
Bond Dissociation Energy (BDE) Calculates the energy required to break the S-S bond homolytically.Quantifies the stability of the disulfide bond and its susceptibility to cleavage. semanticscholar.org
Transition State Search Identifies the highest energy point along a reaction coordinate.Elucidates the energy barrier for reactions like thiol-disulfide exchange. nih.gov
Intrinsic Reaction Coordinate (IRC) Maps the reaction pathway from reactants to products through the transition state.Confirms the connection between a transition state and the intended reactants/products. conicet.gov.ar

The substitution of hydrogen with deuterium in this compound can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered due to the difference in isotopic mass. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. If a C-H/C-D bond is broken or its bonding environment changes significantly in the rate-determining step of a reaction, a primary or secondary KIE can be observed.

Computational simulations are essential for predicting and understanding these isotopic effects. By modeling the reaction energetics for both the deuterated and non-deuterated isotopologues, chemists can gain deeper mechanistic insights. For instance, if a reaction involving this compound proceeds through a mechanism where a hydrogen/deuterium atom is abstracted from the methyl group, a significant primary KIE would be expected.

Theoretical calculations can quantify how deuteration affects:

Zero-Point Vibrational Energy (ZPVE): The ZPVE is lower for the C-D bond than for the C-H bond. This difference is a major contributor to the KIE, as it can alter the activation energy of a reaction.

Transition State Energetics: Simulations can model the vibrational frequencies of the molecule at the transition state, revealing how isotopic substitution affects the energy barrier to reaction.

Reaction Rates: Using theories like harmonic transition state theory, calculated energy barriers can be used to approximate reaction rates and predict the magnitude of the KIE. nih.gov

Even when the C-D bond is not directly broken (a secondary KIE), the isotopic substitution can still influence reaction rates by altering steric or electronic properties. nih.gov Simulating these subtle non-covalent isotope effects can provide a more complete picture of the reaction mechanism. nih.gov

Table 5: Simulating Isotopic Effects on Reaction Energetics

Isotopic EffectDescriptionSimulation FocusMechanistic Insight
Primary KIE Occurs when the C-D bond is broken in the rate-determining step.Calculation of activation energies for both isotopologues, focusing on the difference in Zero-Point Energy.Confirms the involvement of C-H/C-D bond cleavage in the reaction mechanism.
Secondary KIE Occurs when the deuterium is not directly involved in bond breaking but is near the reaction center.Modeling changes in hybridization or steric environment at the transition state.Provides information about the structure of the transition state.
Equilibrium Isotope Effect (EIE) The effect of isotopic substitution on the equilibrium constant of a reaction.Calculation of the free energies of reactants and products for both isotopologues.Reveals thermodynamic preferences for the isotope in the reactant or product state.

Future Research Directions and Emerging Methodological Advancements for Deuterated Disulfides

Development of Novel and Sustainable Deuteration Strategies

The synthesis of deuterated compounds is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methods. researchgate.net Traditional approaches often rely on harsh reagents or expensive catalysts. The future of deuteration for compounds like Methyl-d3-propyl disulfide lies in the development of novel and sustainable strategies.

Recent advancements have focused on methods such as hydrogen isotope exchange (HIE) , which allows for the direct replacement of hydrogen with deuterium (B1214612) in a molecule. researchgate.net This technique is attractive due to its atom economy and the potential for late-stage deuteration of complex molecules. rsc.org Another promising area is reductive deuteration , where functional groups are reduced using a deuterium source. researchgate.net Emerging photochemical methods are also gaining traction as they often proceed under mild conditions and offer unique selectivities. rsc.org

Sustainability is a key driver in the development of new deuteration methods. The use of heavy water (D₂O) as a readily available and inexpensive deuterium source is a significant step towards greener chemical processes. thalesnano.comnih.gov Continuous flow technologies are also being explored to streamline deuteration reactions, offering better control, scalability, and safety. thalesnano.com

Table 1: Comparison of Emerging Deuteration Strategies

Strategy Description Advantages Challenges
Hydrogen Isotope Exchange (HIE) Direct replacement of C-H bonds with C-D bonds. researchgate.net Atom economical, suitable for late-stage functionalization. researchgate.net Often requires catalysts, selectivity can be challenging. researchgate.net
Reductive Deuteration Reduction of functional groups using a deuterium source. researchgate.net Can introduce multiple deuterium atoms in one step. Requires specific functional groups as precursors. acs.org
Photochemical Deuteration Light-induced reactions to incorporate deuterium. rsc.org Mild reaction conditions, unique selectivity. rsc.org Substrate scope can be limited.

| Biocatalytic Deuteration | Use of enzymes for selective deuterium incorporation. researchgate.net | High stereoselectivity and regioselectivity. | Enzyme stability and availability can be limitations. researchgate.net |

Expansion of Isotope-Labeled Internal Standards for Diverse Chemical Classes

Deuterated compounds, including this compound, are invaluable as internal standards in quantitative analysis, particularly in mass spectrometry-based techniques. thalesnano.comclearsynth.com The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but has a different mass allows for accurate correction of variations in sample preparation and instrument response. acanthusresearch.comscispace.com

The demand for high-quality SIL internal standards is growing across various fields, including pharmaceutical research, environmental analysis, and food science. clearsynth.com For instance, in the analysis of volatile organosulfur compounds in food and environmental samples, this compound can serve as an ideal internal standard for the quantification of its non-deuterated counterpart, methyl propyl disulfide. nih.govresearchgate.net

Future efforts will focus on expanding the library of commercially available deuterated standards to cover a wider range of chemical classes. This includes the development of standards for metabolites, environmental contaminants, and natural products. The design of these standards requires careful consideration of the position and number of deuterium labels to ensure stability and prevent isotopic exchange. acanthusresearch.comsigmaaldrich.com

Table 2: Key Characteristics of an Ideal Deuterated Internal Standard

Characteristic Importance Example Consideration for this compound
High Isotopic Purity Minimizes interference from the unlabeled analyte. Ensuring the final product has >98% deuterium enrichment. criver.com
Chemical Purity Prevents introduction of interfering compounds. Absence of other disulfide or thiol impurities.
Label Stability Deuterium should not exchange with protons from the solvent or matrix. acanthusresearch.com The methyl group is a stable position for the deuterium label. acanthusresearch.com

| Appropriate Mass Shift | A mass difference of at least 3 Da is generally preferred to avoid spectral overlap. acanthusresearch.com | The -d3 label provides a +3 Da mass shift. |

Application of Advanced Analytical Platforms for Enhanced Sensitivity and Throughput

The analysis of disulfides can be challenging due to their potential for volatility and thermal instability. copernicus.org Advanced analytical platforms are crucial for the sensitive and high-throughput analysis of deuterated disulfides like this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nist.gov High-resolution mass spectrometry (HRMS) coupled with GC provides accurate mass measurements, which is essential for distinguishing between the deuterated standard and the native analyte. For less volatile disulfides or for analyses requiring softer ionization, liquid chromatography-mass spectrometry (LC-MS) is the platform of choice. nih.govcreative-proteomics.com

Recent developments in mass spectrometry, such as tandem mass spectrometry (MS/MS) and advanced ion mobility spectrometry, offer enhanced selectivity and the ability to separate isomeric compounds. nih.govresearchgate.net These techniques are particularly valuable for complex sample matrices. Furthermore, the development of automated sample preparation and data analysis workflows is increasing the throughput of disulfide analysis. nih.govnih.gov

Integration of Deuterated Disulfides in Multi-Omics Research Methodologies

Stable isotope labeling is a cornerstone of multi-omics research, which integrates data from genomics, proteomics, and metabolomics to provide a holistic view of biological systems. pharmiweb.comirisotope.com Deuterated compounds, including disulfides, play a crucial role in these methodologies, particularly in quantitative proteomics and metabolomics. nih.govnih.gov

In metabolomics , deuterated standards like this compound can be used for the accurate quantification of endogenous metabolites. nih.gov Stable isotope labeling can also be used to trace the metabolic fate of compounds and elucidate metabolic pathways. nih.govmetsol.com For example, by introducing a deuterated precursor, researchers can follow the incorporation of deuterium into various downstream metabolites.

In proteomics , stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique for quantitative protein analysis. pharmiweb.com While not a disulfide itself, the principles of using deuterated compounds for quantification are the same. Deuterated reagents can also be used to label specific functional groups in proteins, such as thiols, to study protein structure and function.

The integration of data from different omics platforms is a powerful approach to understanding complex biological processes. nih.gov The use of deuterated standards and tracers across these platforms ensures the accuracy and reliability of the quantitative data, which is essential for building comprehensive biological models.

Exploration of this compound in Fundamental Chemical Transformations and Catalysis

Disulfides are known to participate in a variety of chemical reactions, most notably thiol-disulfide exchange . libretexts.orgwikipedia.org This reversible reaction is fundamental to many biological processes, such as protein folding and redox signaling. libretexts.orglibretexts.org The deuterated nature of this compound can be exploited to study the kinetics and mechanisms of these exchange reactions. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide valuable insights into the transition state of the reaction.

Beyond thiol-disulfide exchange, disulfides can undergo other transformations, such as reduction to thiols and oxidation to various sulfur-containing species. libretexts.org The presence of deuterium in this compound can influence the reactivity and product distribution in these reactions.

In the field of catalysis , disulfides can act as ligands for metal catalysts or participate directly in catalytic cycles. The electronic and steric properties of the disulfide can be subtly altered by deuteration, which could in turn affect the performance of the catalyst. While specific research on this compound in catalysis is nascent, the exploration of its reactivity in fundamental chemical transformations will undoubtedly open up new avenues for its application in synthetic chemistry. The study of disulfide bond formation and cleavage is also crucial in the development of dynamic materials and self-healing polymers. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Methyl propyl disulfide
Deutetrabenazine
Donafenib
Sorafenib
VV116
Remdesivir
d2-tyramine
d3-morphine
R-thalidomide
S-thalidomide
DRX-164
PXL065
Y180
Aldosterone
25-hydroxyvitamin D3-[26,26,26,27,27,27-d6]
25-hydroxyvitamin D3-[6,19,19-d3]
Riluzolamide-13C,15N2
Urea-13C,15N2

Q & A

Q. Synthesis Steps :

Deuterated Precursors : React CD₃I with propanethiol under basic conditions to form methyl-d3-propyl thiol.

Oxidation : Use mild oxidants (e.g., H₂O₂ or I₂) to dimerize thiols into disulfides .
Isotopic Validation :

  • GC-MS : Monitor for protiated impurities (e.g., m/z 152 for non-deuterated species).
  • Elemental Analysis : Confirm >98% deuterium incorporation via combustion analysis .

Advanced: How can computational modeling optimize the design of experiments involving this compound in protein-ligand studies?

  • Molecular Dynamics (MD) Simulations : Compare binding affinities of deuterated vs. non-deuterated analogs to cysteine-rich proteins (e.g., thioredoxin).
  • Density Functional Theory (DFT) : Predict isotopic effects on disulfide bond dissociation energies .
  • Case Study : In influenza hemagglutinin studies, deuterated disulfides showed altered conformational flexibility in MD trajectories, necessitating experimental validation via X-ray crystallography .

Basic: What are the best practices for storing this compound to prevent degradation?

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to minimize oxidation.
  • Light Sensitivity : Use amber vials to block UV-induced radical formation.
  • Stability Monitoring : Perform quarterly LC-MS checks for degradation products (e.g., sulfonic acids) .

Advanced: How do disulfide bond dynamics of this compound affect its utility in tracer studies for sulfur metabolism?

  • Isotopic Tracing : Deuterated disulfides enable tracking of sulfur redistribution in metabolic pathways via LC-MS/MS.
  • Redox Profiling : Use redox-sensitive fluorescent probes (e.g., roGFP2) to quantify intracellular disulfide reduction rates in deuterated vs. non-deuterated systems .
  • Pitfall : Deuteration may reduce membrane permeability; validate uptake using cell-based assays with isotopic controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.